molecular formula C7H13N B15122727 ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine

({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine

Cat. No.: B15122727
M. Wt: 111.18 g/mol
InChI Key: GIZWSKCFSORKAU-UHFFFAOYSA-N
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Description

({Bicyclo[111]pentan-1-yl}methyl)(methyl)amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . Another approach involves the use of alkyl iodides with propellane under irradiation conditions .

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as the use of light to facilitate the reaction without additional additives or catalysts . This method has been used to prepare large quantities of functionalized bicyclo[1.1.1]pentanes, making it practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclo[1.1.1]pentane core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine involves its interaction with molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological outcomes .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine

InChI

InChI=1S/C7H13N/c1-8-5-7-2-6(3-7)4-7/h6,8H,2-5H2,1H3

InChI Key

GIZWSKCFSORKAU-UHFFFAOYSA-N

Canonical SMILES

CNCC12CC(C1)C2

Origin of Product

United States

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